molecular formula C23H24ClN5O B11241190 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11241190
M. Wt: 421.9 g/mol
InChI Key: RZRJFOFSCBBQPK-UHFFFAOYSA-N
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Description

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby altering the metabolic pathway it regulates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H24ClN5O

Molecular Weight

421.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24ClN5O/c1-16-3-9-20(10-4-16)26-21-15-17(2)25-23(27-21)29-13-11-28(12-14-29)22(30)18-5-7-19(24)8-6-18/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

RZRJFOFSCBBQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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